1-Amino-3-(1-phenylethoxy)propan-2-ol
CAS No.: 1016516-14-5
Cat. No.: VC6421954
Molecular Formula: C11H17NO2
Molecular Weight: 195.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016516-14-5 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.262 |
| IUPAC Name | 1-amino-3-(1-phenylethoxy)propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
| Standard InChI Key | SKGOONNUQSISGC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)OCC(CN)O |
Introduction
Structural Characteristics
Molecular Architecture
1-Amino-3-(1-phenylethoxy)propan-2-ol (CHNO) features:
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A central propan-2-ol backbone substituted at positions 1 (amino group) and 3 (1-phenylethoxy ether).
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A chiral center at C2 of the propanol chain and another at the 1-phenylethoxy substituent, yielding four possible stereoisomers.
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A hydrophobic phenyl group connected via an ether linkage, influencing solubility and intermolecular interactions .
Table 1: Theoretical Physicochemical Properties
Synthetic Pathways
Nucleophilic Substitution Strategies
The compound can theoretically be synthesized via:
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Epoxide Ring-Opening: Reacting epichlorohydrin with 1-phenylethanolamine under basic conditions (e.g., KCO), analogous to methods used for 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol .
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Reductive Amination: Coupling 3-(1-phenylethoxy)-2-hydroxypropanal with ammonium acetate and NaBH, following protocols for related amino alcohols .
Table 2: Yield Optimization Parameters
Physicochemical Behavior
Stereochemical Considerations
The compound’s two chiral centers (C2 of propanol and C1 of phenylethoxy) create four stereoisomers. Computational models predict:
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(2R,1'R) and (2S,1'S) enantiomers exhibit greater membrane permeability due to aligned hydrophobic surfaces .
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(2R,1'S) and (2S,1'R) diastereomers show 30–50% higher aqueous solubility in simulated physiological buffers .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests:
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Decomposition onset at 185–195°C, primarily via cleavage of the ether bond.
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Glass transition temperature (T) ≈ −15°C, indicating amorphous solid-state behavior under standard conditions .
Challenges and Future Directions
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Stereoselective Synthesis: Current methods yield racemic mixtures; enzymatic resolution or chiral pool strategies require development.
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Toxicity Profiling: No in vivo data exists; preliminary in vitro assays on analogs show IC > 100 μM in hepatocyte models .
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Material Science Applications: Phenyl-ether derivatives demonstrate glass-forming ability, warranting study in polymer composites .
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